molecular formula C11H11N3O B4518033 4-(Imidazol-1-ylmethyl)benzamide

4-(Imidazol-1-ylmethyl)benzamide

Cat. No.: B4518033
M. Wt: 201.22 g/mol
InChI Key: OWQPHOLWWHTQCB-UHFFFAOYSA-N
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Description

4-(Imidazol-1-ylmethyl)benzamide is a compound that features an imidazole ring attached to a benzamide moiety via a methylene bridge Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts significant chemical and biological properties to the compound Benzamide, on the other hand, is a simple amide derivative of benzoic acid

Scientific Research Applications

4-(Imidazol-1-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Future Directions

The future directions in the research of “4-(1H-imidazol-1-ylmethyl)benzamide” and similar compounds involve the development of drugs based on imidazole and benzimidazole bioactive heterocycles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazol-1-ylmethyl)benzamide typically involves the reaction of imidazole with benzyl chloride to form 1-(chloromethyl)imidazole, which is then reacted with benzamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would also be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(Imidazol-1-ylmethyl)benzene: Lacks the amide group, resulting in different chemical and biological properties.

    4-(Imidazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an amide, affecting its reactivity and solubility.

    2-(Imidazol-1-ylmethyl)benzamide: The position of the imidazole ring attachment can influence the compound’s properties.

Uniqueness

4-(Imidazol-1-ylmethyl)benzamide is unique due to the presence of both the imidazole ring and the benzamide moiety, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11(15)10-3-1-9(2-4-10)7-14-6-5-13-8-14/h1-6,8H,7H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQPHOLWWHTQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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